molecular formula C17H17FN4O2 B2492042 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide CAS No. 1261015-48-8

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

カタログ番号: B2492042
CAS番号: 1261015-48-8
分子量: 328.347
InChIキー: DPDLXLHEOBBPFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3, a pyrrole ring at position 5, and an N-propylacetamide side chain.

特性

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-2-9-19-15(23)11-22-10-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-8,10H,2,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLXLHEOBBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring The fluorophenyl group is then introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

化学反応の分析

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the fluorophenyl ring.

科学的研究の応用

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

作用機序

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.

類似化合物との比較

Compound 28f (tert-Butyl(3aR,4R,6aS)-4-{[4-(2,4-dimethoxyphenyl)-2-({4-[3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl]pyridin-2-yl}carbamoyl)-1H-pyrrol-1-yl]methyl}-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate)

  • Key Features : Replaces the 1,2,4-oxadiazole with an isoxazole ring and incorporates a pyridine-carbamoyl group.
  • Activity : Exhibits potent CK1 inhibition (IC₅₀ < 50 nM) due to the isoxazole’s electron-withdrawing effects and pyridine-mediated π-π stacking .
  • Comparison : The target compound’s oxadiazole may offer superior metabolic stability compared to the isoxazole in 28f, which is prone to ring-opening under acidic conditions .

Compound 31a (Dipyrrolo[1,2-a:1’,2’-d]pyrazine derivative)

  • Key Features: Contains a fused dipyrrolopyrazine core instead of a monocyclic pyrrole.
  • Activity : Shows enhanced solubility due to hydroxyl groups but reduced cell permeability compared to the target compound’s simpler pyrrole-acetamide chain .

Atorvastatin-Related Compounds (USP Standards)

USP Atorvastatin Related Compound C

  • Structure: (3S,5R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid calcium salt.
  • Key Features: Shares the 4-fluorophenyl-pyrrole-carboxamide motif but includes a statin-like dihydroxyheptanoic acid chain.
  • Comparison : While structurally similar in the fluorophenyl-pyrrole region, this compound targets HMG-CoA reductase (cholesterol biosynthesis), unlike the kinase-focused target compound .

Oxadiazole-Containing Analogues

Compound from (3-(2-(4-Fluorophenyl)-3-(methylcarbamoyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridin-5-yl)benzoic acid)

  • Key Features : Integrates a 1,2,4-oxadiazole-amine group via coupling reactions.
  • Activity: Demonstrates improved binding affinity in enzyme assays due to the trifluoroethylamino group’s electronegativity .
  • Comparison : The target compound’s N-propylacetamide side chain may reduce steric hindrance compared to the bulkier trifluoroethyl group in this analog .

Comparative Data Table

Compound Core Heterocycle Key Substituents Biological Activity Advantages/Limitations
Target Compound 1,2,4-Oxadiazole 4-Fluorophenyl, N-propylacetamide Potential kinase inhibition High metabolic stability; moderate logP
Compound 28f Isoxazole Pyridine-carbamoyl, isopropyl CK1 inhibitor (IC₅₀ < 50 nM) High potency; acid-labile isoxazole
USP Atorvastatin C Pyrrole Dihydroxyheptanoic acid, phenyl HMG-CoA reductase inhibition Cholesterol-lowering; polar side chain
Compound from Furopyridine Trifluoroethylamino, benzoic acid Enzyme modulation Enhanced binding affinity; high steric bulk

Research Findings and Implications

Heterocycle Impact : The 1,2,4-oxadiazole in the target compound confers greater stability than isoxazole in 28f, as oxadiazoles resist nucleophilic attack under physiological conditions .

Fluorophenyl Positioning : The para-fluorine on the phenyl ring enhances hydrophobic interactions in kinase binding pockets, a feature shared with Compound 28f and USP Atorvastatin analogs .

Side Chain Optimization : The N-propylacetamide group balances lipophilicity and solubility, avoiding the solubility issues of Compound 31a’s hydroxylated scaffold and the steric bulk of ’s trifluoroethyl group .

生物活性

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide (often abbreviated as FPPA) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FPPA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

FPPA features a complex structure that includes:

  • Oxadiazole ring : Known for its role in various biological activities.
  • Pyrrole ring : Contributes to the compound's electronic properties and reactivity.
  • Fluorophenyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
PropertyValue
Molecular FormulaC₁₈H₁₈FN₃O₂
Molecular Weight331.36 g/mol
IUPAC Name2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

The biological activity of FPPA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the oxadiazole and pyrrole moieties allows for:

  • Hydrogen bonding : Facilitates strong interactions with target proteins.
  • Hydrophobic interactions : Enhances binding affinity through π-π stacking.

These interactions can modulate the activity of various biological pathways, leading to diverse pharmacological effects.

Anticancer Properties

Research has indicated that FPPA exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : FPPA demonstrated an IC50 value of approximately 5 µM against HepG2 liver cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .

Enzyme Inhibition

FPPA has been investigated for its potential as an enzyme inhibitor. Notably:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to selectively inhibit HDAC enzymes, which play crucial roles in cancer progression and therapy resistance. FPPA's structural analogs have exhibited promising results in enhancing apoptosis in cancer cells through HDAC inhibition .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. By modulating signaling pathways involved in inflammation, FPPA may reduce the expression of pro-inflammatory cytokines:

  • Cytokine Modulation : Studies suggest that FPPA can decrease levels of TNF-alpha and IL-6 in activated macrophages, which correlates with reduced inflammation .

Case Studies

Several case studies highlight the therapeutic potential of FPPA:

  • Study on HepG2 Cells : A study evaluated the effects of FPPA on HepG2 cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • In Vivo Models : Animal studies have shown that FPPA administration resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。